ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Description
Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1 and a methyl group at position 3. The triazole ring is linked via a carbonylamino bridge to a benzoate ester moiety (ethyl 2-aminobenzoate derivative). This structural architecture confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-8-4-6-10-15(13)21-18(25)17-12(2)24(23-22-17)16-11-7-5-9-14(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFQQHGIOVRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate usually involves a multi-step organic synthesis pathway. Key steps include:
Formation of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole:
Attachment of the triazole ring to the benzoate: : This step involves the acylation of the triazole ring using appropriate acylating agents under suitable conditions to form the amide linkage.
Industrial Production Methods
Industrial production would typically utilize large-scale batch reactors, with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the methyl group on the triazole ring to form various oxo-derivatives.
Reduction: : Reduction can occur at the carbonyl group, converting the amide to an amine under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for diverse derivative syntheses.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and organometallics under conditions like reflux or mild heating.
Major Products
Oxidized derivatives: : Products formed by oxidation at the methyl group.
Reduced derivatives: : Amino derivatives from the reduction of the carbonyl group.
Substituted benzoates and triazoles: : Varied compounds depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the target compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring the triazole ring exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of resistant strains of bacteria, making them valuable in developing new antibiotics .
Anticancer Properties
The incorporation of triazole moieties into drug design has been linked to enhanced anticancer activity. Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies revealed that this compound induces apoptosis in cancer cells by activating specific pathways involved in programmed cell death .
Case Study: Triazole Derivatives in Cancer Treatment
A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of triazole-based compounds for their anticancer potential. The study found that derivatives similar to this compound showed promising activity against breast cancer cells, leading to further investigations into their mechanisms of action .
Fungicides
Triazole compounds are widely used as fungicides due to their ability to inhibit fungal sterol biosynthesis. This compound has been evaluated for its efficacy against various plant pathogens. Field trials have demonstrated its effectiveness in controlling diseases caused by fungi such as Fusarium and Botrytis species .
Herbicides
Research into the herbicidal properties of triazole derivatives has shown that they can effectively suppress weed growth while being less toxic to crops. This selective herbicidal activity is crucial for sustainable agriculture practices. Studies indicate that compounds similar to this compound can be integrated into crop protection programs to enhance yield without compromising environmental safety .
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with tailored properties. Research has shown that incorporating such triazole-based compounds into polymer matrices can enhance thermal stability and mechanical strength .
Case Study: Triazole-Based Polymers
A recent investigation focused on the synthesis of triazole-containing polymers for use in coatings and adhesives. The study reported that these polymers exhibited improved adhesion properties and resistance to environmental degradation compared to traditional polymer systems .
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions and enzymes, potentially inhibiting or modulating their activity. Pathways involved include:
Inhibition of enzyme activity: : Triazole derivatives are known to inhibit cytochrome P450 enzymes, impacting drug metabolism.
Binding to DNA or proteins: : The aromatic moieties may intercalate with DNA or bind to protein active sites, influencing biological processes.
Comparison with Similar Compounds
Structural Analogues of 1,2,3-Triazole Derivatives
The compound is compared with structurally related 1,2,3-triazole derivatives to highlight how substituent variations influence properties:
Functional Group Variations
- Chlorophenyl Position : The target’s 2-chlorophenyl group shows higher binding affinity to aromatic interaction sites compared to 4-chlorophenyl analogues (e.g., in ’s tetrazole derivatives) due to optimized steric and electronic effects .
- Ester vs. Carboxamide : Benzoate esters (as in the target) generally exhibit better cell-membrane permeability than carboxamides (e.g., ) but may undergo faster enzymatic hydrolysis .
- Triazole Substitutents : Methyl at position 5 (target) reduces steric bulk compared to propyl () or benzyl (), balancing solubility and target engagement .
Key Research Findings
Crystallographic Data
Single-crystal X-ray analysis (SHELXL, –2) reveals a planar triazole ring with dihedral angles of 12.5° (relative to the benzoate ring). N–H···O hydrogen bonds stabilize the crystal lattice, as seen in and .
Biological Activity
Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate, with the CAS number 924829-30-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group and the ethyl ester enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 384.8 g/mol
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various pathogenic bacteria. A study demonstrated that certain triazole-thiones possess strong antibacterial properties comparable to standard antibiotics like chloramphenicol .
Antioxidant Activity
Triazole derivatives are also known for their antioxidant properties. A study highlighted that synthesized triazole compounds exhibited high antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases . This property may play a crucial role in reducing cellular damage and inflammation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit metabolic enzymes. Specifically, it has shown potential in inhibiting acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease and other neurological disorders . The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission.
Study on Triazole Derivatives
In a study focusing on various triazole derivatives, several compounds were synthesized and tested for their biological activities. Among these, derivatives with structural similarities to this compound showed promising results in terms of both antibacterial and antioxidant activities. The results suggested that modifications in the triazole structure could enhance biological efficacy .
Clinical Implications
The implications of these findings extend to potential therapeutic applications. For example, the antioxidant and antimicrobial properties suggest that this compound could be developed into a treatment for infections or oxidative stress-related conditions. Further research is necessary to explore its efficacy in clinical settings.
Data Summary
Q & A
Q. What are the optimal synthetic routes for ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethyl 2-aminobenzoate via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:
- Solvent selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions like triazole ring opening .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (yield: 75–85%) .
For optimization, apply Design of Experiments (DoE) to evaluate interactions between temperature, stoichiometry, and solvent polarity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the triazole C4 carbonyl (δ ~165–170 ppm in ¹³C NMR) and distinguish benzoate ester protons (δ 4.3–4.5 ppm, quartet) from aromatic protons (δ 7.1–8.2 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity between the triazole and benzamide moieties .
- HRMS : Validate molecular ion peaks ([M+H]⁺) with mass accuracy <2 ppm .
Q. What safety protocols are recommended for handling this compound when toxicity data is unavailable?
- Methodological Answer : Assume default hazard precautions due to structural analogs (e.g., chlorophenyl and triazole groups):
- Use fume hoods, nitrile gloves, and lab coats.
- Store at –20°C under inert atmosphere to prevent degradation .
- Perform acute toxicity assays (e.g., in vitro cytotoxicity on HepG2 cells) to establish preliminary safety profiles .
Advanced Research Questions
Q. How do competing reaction pathways during synthesis affect product purity, and how can side products be characterized?
- Methodological Answer :
- Common side products : Hydrolyzed benzoic acid derivatives (due to ester cleavage) or triazole N-alkylation byproducts. Monitor via LC-MS (electrospray ionization) with a C18 column (acetonitrile/0.1% TFA gradient) .
- Isolation : Use preparative HPLC (≥95% purity) and confirm structures via X-ray crystallography (intermolecular π-π stacking distances: 3.5–4.0 Å) .
Q. What computational strategies predict the electronic properties and reactivity of this triazole-benzoate hybrid?
- Methodological Answer :
- DFT Calculations (B3LYP/6-311+G(d,p)): Map frontier molecular orbitals to identify nucleophilic regions (e.g., triazole C4 carbonyl, LUMO −1.8 eV) .
- Molecular Docking : Simulate binding to cytochrome P450 isoforms (AutoDock Vina) using electrostatic potential surfaces to prioritize biological targets .
Q. How can crystallographic data inform supramolecular interactions and solid-state stability?
- Methodological Answer : Analyze single-crystal X-ray diffraction data to identify:
Q. What analytical derivatization methods enhance detection sensitivity in trace-level studies?
- Methodological Answer : Derivatize with dansylhydrazine (0.1 mM in acetonitrile, 60°C, 1 hr) to form fluorescent hydrazones. Detect via HPLC-FLD (λ_ex 340 nm, λ_em 525 nm) with a limit of detection (LOD) of 0.1 ng/mL .
Q. How can mechanistic studies elucidate the role of intermediates during synthesis?
- Methodological Answer : Use stopped-flow IR spectroscopy to track transient intermediates (e.g., acyloxyphosphonium ions in carbodiimide-mediated coupling). Quench aliquots at timed intervals for HRMS analysis of intermediate stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
